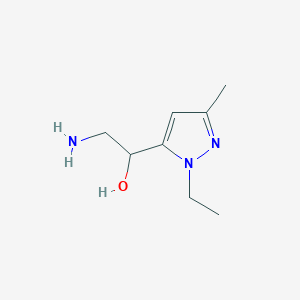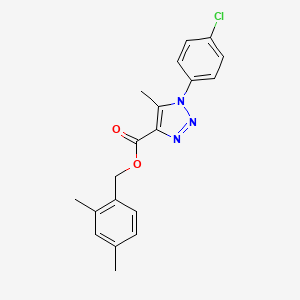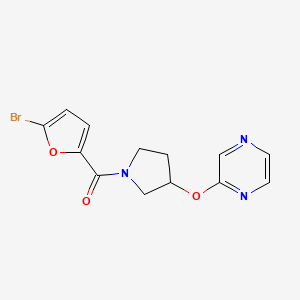![molecular formula C22H23N3O B2770591 1-allyl-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847239-59-2](/img/structure/B2770591.png)
1-allyl-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole and indole derivatives are constituents of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The preparation of imidazol-4-ones, a related compound, has been discussed in various publications . The appropriate 1-arylhydrazinecarbonitriles are subjected to the reaction with 2-chloro-4,5-dihydro-1H-imidazole, yielding imidazol-4-ones .Molecular Structure Analysis
Benzimidazole and indole derivatives are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . There are two isomers of these derivatives, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .Chemical Reactions Analysis
Benzimidazole and indole derivatives have been synthesized and screened for various biological activities . They have been used in the synthesis of a variety of compounds, including antiviral agents .Physical And Chemical Properties Analysis
Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Wissenschaftliche Forschungsanwendungen
Novel Syntheses and Applications A study by Katritzky et al. (2000) outlines novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines, which share structural motifs with the compound . These syntheses involved reactions with Grignard reagents, allylsilanes, and other agents, yielding products with good to excellent yields. This research contributes to the development of methodologies for synthesizing complex molecules with potential pharmaceutical applications (Katritzky, Qiu, He, & Yang, 2000).
Catalysis and Ligand Development Chianese et al. (2009) focused on the synthesis of 1-(pyridin-2-yl)benzimidazolium salts as precursors to N-heterocyclic carbene-pyridine ligands. These ligands, related to the compound of interest, were tested in palladium-catalyzed allylic substitution reactions, aiming to understand the effects of ligand structure on catalysis. This research highlights the compound's potential role in developing new catalysts for organic synthesis (Chianese, Bremer, Wong, & Reynes, 2009).
Anti-Alzheimer's Agents Gupta et al. (2020) explored N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives for their potential anti-Alzheimer's activity, illustrating the broader class of compounds' relevance in neurodegenerative disease research. Their findings provide insights into the design and synthesis of novel therapeutic agents based on structural analogs of the compound (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-3-11-24-15-18(13-21(24)26)22-23-19-9-4-5-10-20(19)25(22)14-17-8-6-7-16(2)12-17/h3-10,12,18H,1,11,13-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKICRHFMWTSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2770509.png)
![5,5,7,7-tetramethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2770511.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2770514.png)


![Ethyl 3-amino-5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(morpholin-4-ylcarbonyl)thiophene-2-carboxylate](/img/structure/B2770519.png)


![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2770525.png)

![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2770527.png)

![2,5-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2770531.png)